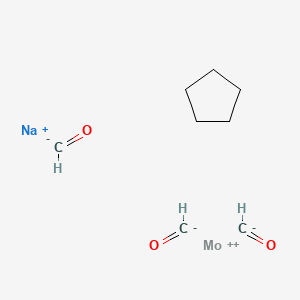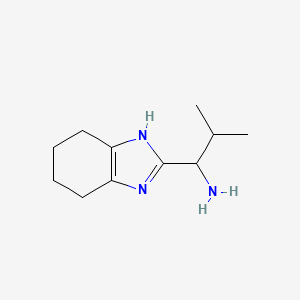![molecular formula C14H21N3O6 B12099848 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrrolidinomethyluridine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound has a molecular formula of C14H21N3O6 and a molecular weight of 327.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
given its classification as a nucleoside analogue, it is likely produced using standard nucleoside synthesis techniques, which involve the protection and deprotection of functional groups, followed by nucleophilic substitution reactions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Pyrrolidinomethyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pyrrolidinomethyl group or the uridine moiety.
Reduction: This reaction can reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of 5-Pyrrolidinomethyluridine, while substitution reactions may introduce different functional groups at the 5-position .
Wissenschaftliche Forschungsanwendungen
5-Pyrrolidinomethyluridine has several scientific research applications, including:
Chemistry: Used as a scaffold and template in nucleoside analogue research.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent targeting indolent lymphoid malignancies.
Industry: Utilized in the development of new nucleoside analogues with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-Pyrrolidinomethyluridine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets DNA polymerase, thereby preventing the replication of DNA in cancer cells. The induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Pyrrolidinomethyluridine include other purine nucleoside analogues such as:
- Fludarabine
- Cladribine
- Pentostatin
Uniqueness
What sets 5-Pyrrolidinomethyluridine apart from these compounds is its specific modification at the 5-position with a pyrrolidinomethyl group. This unique structural feature may contribute to its distinct biological activity and therapeutic potential .
Eigenschaften
Molekularformel |
C14H21N3O6 |
|---|---|
Molekulargewicht |
327.33 g/mol |
IUPAC-Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O6/c18-7-9-10(19)11(20)13(23-9)17-6-8(12(21)15-14(17)22)5-16-3-1-2-4-16/h6,9-11,13,18-20H,1-5,7H2,(H,15,21,22) |
InChI-Schlüssel |
KVVBRYQVEYLNDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)


![6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde](/img/structure/B12099779.png)

![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B12099787.png)
![Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr](/img/structure/B12099791.png)

![4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole](/img/structure/B12099797.png)




![2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)
